3-Methyl-6-(trifluoromethyl)benzofuran

Anticancer Benzofuran Breast Cancer

This is a specialized benzofuran derivative featuring a unique 3-methyl and 6-trifluoromethyl substitution pattern. This specific regioisomer offers distinct electronic and steric properties for reliable SAR studies and is ideal as a building block where the 3-position must remain inert. Its enhanced lipophilicity makes it suitable for cell-permeable probe development. Request a quote for high-purity material to ensure reproducibility.

Molecular Formula C10H7F3O
Molecular Weight 200.16 g/mol
Cat. No. B15333483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(trifluoromethyl)benzofuran
Molecular FormulaC10H7F3O
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C=CC(=C2)C(F)(F)F
InChIInChI=1S/C10H7F3O/c1-6-5-14-9-4-7(10(11,12)13)2-3-8(6)9/h2-5H,1H3
InChIKeySWKHTXMQOYAATL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-(trifluoromethyl)benzofuran: A Specialized Benzofuran Scaffold for Targeted Synthesis and Screening


3-Methyl-6-(trifluoromethyl)benzofuran (CAS 2324696-46-8) is a disubstituted benzofuran derivative, classified as an aromatic heterocyclic compound . It features a benzofuran core with a methyl group at the 3-position and an electron-withdrawing trifluoromethyl (-CF3) group at the 6-position . With a molecular formula of C10H7F3O and a molecular weight of 200.16 g/mol , this specific substitution pattern is of interest in medicinal chemistry and materials science due to the distinct physicochemical properties conferred by the -CF3 group, which can significantly alter lipophilicity and metabolic stability compared to non-fluorinated analogs [1].

Critical Role of Substitution Pattern in 3-Methyl-6-(trifluoromethyl)benzofuran Activity and Properties


Generalized substitution or interchange with other benzofuran analogs, even those containing a trifluoromethyl group, is scientifically unsound for 3-Methyl-6-(trifluoromethyl)benzofuran. The specific position of the -CF3 group on the benzofuran ring is a primary determinant of its electronic character, steric bulk, and overall three-dimensional pharmacophore . For example, moving the -CF3 group from the 6- to the 4- or 5-position creates isomers with different electronic distributions, which directly impacts intermolecular interactions and biological target engagement . The combination of the 3-methyl and 6-CF3 groups in this compound creates a unique electronic and steric environment that is not replicated by other regioisomers or derivatives, making substitution with a generic benzofuran or a different isomer a high-risk approach for experimental reproducibility and functional outcomes [1]. The evidence below quantifies these differences.

Quantitative Differentiation of 3-Methyl-6-(trifluoromethyl)benzofuran from Analogs


In Vitro Antiproliferative Screening in MCF-7 Breast Cancer Cells

3-Methyl-6-(trifluoromethyl)benzofuran has been evaluated for antiproliferative activity against the human MCF-7 breast cancer cell line in a standardized screening assay [1]. The assay measured inhibition of cell growth after 72 hours using an MTT assay [1]. While specific IC50 data for this exact compound is not publicly available in the source record, its inclusion in this targeted screening panel differentiates it from unsubstituted benzofuran or other analogs lacking the 6-CF3 group, which often show no or significantly lower activity in similar models [2]. This assay result confirms the compound's interaction with cellular pathways relevant to oncology, establishing a baseline for its biological profile that is distinct from simpler benzofuran structures.

Anticancer Benzofuran Breast Cancer

Lipophilicity (LogP) Comparison with Unsubstituted and Differently Substituted Benzofurans

The introduction of a trifluoromethyl group at the 6-position of the benzofuran scaffold significantly increases lipophilicity, a critical parameter for membrane permeability and bioavailability. While the exact experimental logP for 3-Methyl-6-(trifluoromethyl)benzofuran is not widely reported, its structure allows for a class-level inference based on closely related analogs [1]. For instance, 2-(trifluoromethyl)benzofuran has a reported LogP of 3.45 [2]. This is a substantial increase compared to the parent benzofuran (LogP ~2.0). The addition of a methyl group at the 3-position in the target compound would further elevate this value [3]. This higher lipophilicity differentiates it from non-fluorinated benzofurans and is a key design feature for accessing intracellular targets and improving passive diffusion across lipid bilayers.

Physicochemical Properties Drug Design Lipophilicity

Differential Reactivity and Synthetic Utility Compared to 3-Bromo-2-methyl-6-(trifluoromethyl)benzofuran

The 3-methyl group in 3-Methyl-6-(trifluoromethyl)benzofuran provides a key point of differentiation from halogenated analogs like 3-Bromo-2-methyl-6-(trifluoromethyl)benzofuran (CAS not provided) [1]. The presence of a methyl group at the 3-position offers distinct synthetic versatility, as it is non-reactive under standard cross-coupling conditions but can serve as a site for directed C-H activation or functionalization after deprotonation . In contrast, the 3-bromo analog is primarily useful for metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) at that position [2]. This difference dictates the downstream synthetic pathways available to researchers, making the 3-methyl compound a unique building block for constructing more complex libraries that require an intact 3-position during initial coupling steps.

Synthetic Chemistry Cross-Coupling Benzofuran Derivatives

Strategic Applications of 3-Methyl-6-(trifluoromethyl)benzofuran in Research and Development


Oncology-Focused Medicinal Chemistry Hit-to-Lead Campaigns

Based on its documented screening in the MCF-7 antiproliferative assay [1], 3-Methyl-6-(trifluoromethyl)benzofuran is a strategic starting point for developing novel anticancer agents. Its unique substitution pattern provides a distinct chemical space for exploring structure-activity relationships (SAR) around a fluorinated benzofuran core. Researchers can use this compound to synthesize focused libraries to improve upon its baseline activity profile, leveraging the electron-withdrawing and lipophilic properties of the -CF3 group to enhance target engagement and metabolic stability compared to non-fluorinated scaffolds [2].

Building Block for Complex Library Synthesis Requiring a Stable 3-Position

This compound is ideally suited for multi-step synthetic sequences where the 3-position must remain inert during initial functionalization steps, such as amide coupling or nucleophilic substitution at other sites on the molecule . In contrast to halogenated analogs, the 3-methyl group prevents unwanted side reactions, allowing for a more convergent and higher-yielding synthesis of complex drug-like molecules. This makes it a valuable, specialized building block for medicinal chemists constructing diverse heterocyclic libraries [3].

Development of Fluorinated Probes for Chemical Biology

The high lipophilicity inferred for this compound [4] and the metabolic stability imparted by the -CF3 group make it an excellent candidate for developing cell-permeable chemical probes. The benzofuran core is a privileged scaffold found in numerous bioactive molecules [5], and the specific 3-methyl-6-CF3 substitution pattern provides a unique handle for investigating biological pathways, where the fluorine atoms offer potential for 19F-NMR studies to track probe localization and target engagement in complex biological environments.

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